![molecular formula C19H20N2O2 B304455 1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione CAS No. 6175-61-7](/img/structure/B304455.png)
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione, also known as Methylenedioxypyrovalerone (MDPV), is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that has been widely used in research settings due to its unique properties. MDPV has been shown to have a high affinity for the dopamine and norepinephrine transporters, resulting in an increase in their activity.
Mecanismo De Acción
MDPV acts as a potent reuptake inhibitor of dopamine and norepinephrine, resulting in an increase in their activity. It has a high affinity for the dopamine and norepinephrine transporters, and has been shown to be more potent than cocaine in inhibiting their activity. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and muscle tension. It has also been shown to increase locomotor activity and cause hyperactivity and stereotypy in animals. MDPV has been shown to have a high potential for abuse and dependence, and has been associated with a range of adverse effects including psychosis, seizures, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has a number of advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine and norepinephrine, and has a high affinity for their transporters. This makes it a useful tool for studying the effects of stimulants on behavior and cognition. MDPV has also been shown to have a high potential for abuse and dependence, making it a useful tool for studying drug abuse and addiction. However, MDPV also has a number of limitations for use in lab experiments. It has been associated with a range of adverse effects, including psychosis, seizures, and death. This makes it important to use caution when handling and administering MDPV in lab settings.
Direcciones Futuras
There are a number of future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research is the development of new treatments for drug abuse and addiction. Finally, there is a need for further research on the adverse effects of MDPV, including its potential for psychosis, seizures, and death. Overall, MDPV is a useful tool for studying the effects of stimulants on behavior and cognition, but caution should be used when handling and administering it in lab settings.
Métodos De Síntesis
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Grignard reaction. The Leuckart reaction involves the reaction of pyrrolidinone with para-methoxyphenylacetonitrile in the presence of hydrochloric acid and aluminum chloride. Reductive amination involves the reaction of para-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride. The Grignard reaction involves the reaction of para-methoxyphenylacetonitrile with phenylmagnesium bromide followed by the addition of pyrrolidine.
Aplicaciones Científicas De Investigación
MDPV has been widely used in scientific research due to its unique properties as a stimulant. It has been used to study the effects of dopamine and norepinephrine transporters in the brain, as well as the effects of stimulants on behavior and cognition. MDPV has also been used to study the effects of drug abuse and addiction, as it has been shown to have a high potential for abuse and dependence.
Propiedades
Número CAS |
6175-61-7 |
|---|---|
Nombre del producto |
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione |
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)21-18(22)13-17(19(21)23)20-12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 |
Clave InChI |
ZQMQHNKBBZHISC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




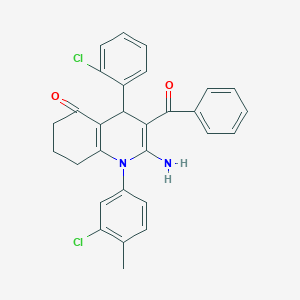
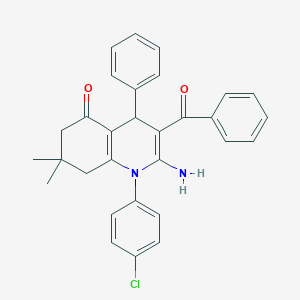
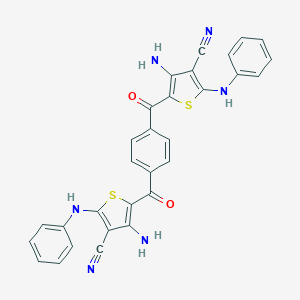
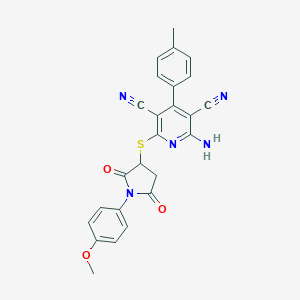

![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)
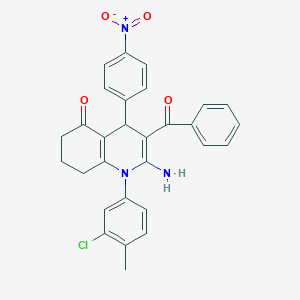
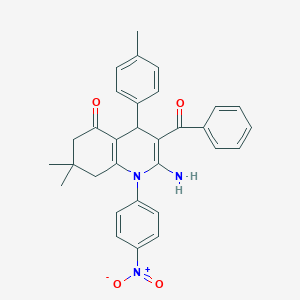
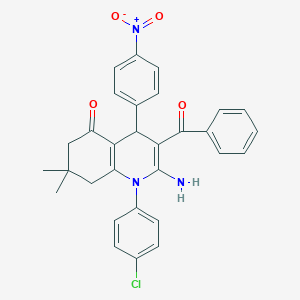

![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)